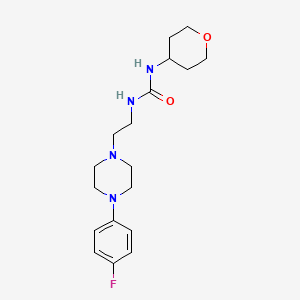

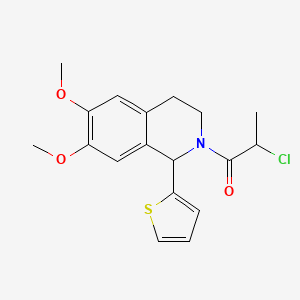

![molecular formula C16H9FN2O2 B2653785 2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-04-1](/img/structure/B2653785.png)

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is a synthetic compound that belongs to the class of chromenopyrazoles. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits.

科学的研究の応用

Synthesis and Structural Characterization

The synthesis and structural analysis of fluoro-substituted chromeno[2,3-c]pyrazol-4(1H)-ones have been described, highlighting a straightforward two-step synthesis process. This involves the treatment of 2-pyrazolin-5-ones with fluoro substituted benzoyl chlorides, leading to the formation of 4-aroylpyrazol-5-ols, which are then cyclized into fused ring systems. Detailed NMR spectroscopic investigations (1H, 13C, 15N, 19F) support the structural characterization of these compounds (Holzer et al., 2010).

Molecular and Supramolecular Structures

Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, derived from the oxidative cyclization of 1-phenylhydrazono chromen-2-ones, reveals insights into their molecular and supramolecular structures. X-ray diffraction studies have helped establish the structures of various isomers, highlighting the influence of halogenation on the crystallization patterns and supramolecular architecture controlled by interactions such as C—H···A (A = O, π) and π-stacking interactions (Padilla-Martínez et al., 2011).

Catalysis and Synthesis Methods

A novel, efficient, and one-pot multi-component procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones, using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions, has been reported. This method emphasizes eco-friendliness, high purity of products, and reusability of the catalyst, marking a significant advancement in the synthesis of chromeno pyrazolones (Fekri et al., 2018).

Photochemical Synthesis

An innovative approach through photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been developed, utilizing intramolecular coupling via a Paterno-Buchi reaction. This method showcases the potential for high-yield production of angular tricyclic compounds, significantly contributing to the field of organic chemistry (Jindal et al., 2014).

Antimicrobial and Photophysical Properties

Studies have also explored the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, highlighting their fluorescence properties. This research underscores the luminescent potential of these compounds, suggesting their utility in fluorescence probes or as components in photonic and electronic devices (Liu et al., 2014).

特性

IUPAC Name |

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLFXMMGKFNGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)

![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)

![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)